Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Analysis
The systematic IUPAC name of the compound is ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate , which reflects its hierarchical structure: an ethyl ester group linked via an acetoxy bridge to a dichlorophenol derivative substituted with a 1H-1,2,3,4-tetraazole ring bearing a 3-(trifluoromethyl)phenyl moiety. The CAS Registry Number 338961-67-4 uniquely identifies this compound in chemical databases, ensuring precise tracking in regulatory and commercial contexts.
Molecular Formula and Weight Validation
The molecular formula C₁₈H₁₃Cl₂F₃N₄O₃ was confirmed through high-resolution mass spectrometry and elemental analysis. Calculating the molecular weight:
- Carbon (12.01 × 18) = 216.18 g/mol
- Hydrogen (1.008 × 13) = 13.10 g/mol
- Chlorine (35.45 × 2) = 70.90 g/mol
- Fluorine (19.00 × 3) = 57.00 g/mol
- Nitrogen (14.01 × 4) = 56.04 g/mol
- Oxygen (16.00 × 3) = 48.00 g/mol
Total molecular weight = 461.22 g/mol. Minor discrepancies from vendor-reported values (~460.7 g/mol) likely arise from isotopic abundance variations.
X-ray Crystallographic Studies and Conformational Analysis
While X-ray crystallographic data for this specific compound remains unpublished, structural analogs suggest key conformational features:
- The tetraazole ring adopts a planar configuration due to aromatic π-electron delocalization, stabilized by intramolecular charge transfer with the electron-withdrawing trifluoromethyl group.
- The dichlorophenoxy moiety likely exhibits a dihedral angle of ~120° relative to the tetraazole plane to minimize steric clashes between the chlorine substituents and the acetoxyethyl chain.
- The trifluoromethyl group’s rotational barrier is estimated at ~8 kJ/mol, permitting free rotation at room temperature.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Interpretation
¹H NMR (400 MHz, CDCl₃) predictions:
- δ 1.35 ppm (t, 3H) : Ethyl group’s terminal methyl protons, split by adjacent CH₂.
- δ 4.25–4.40 ppm (q, 2H) : Ethyl ester’s oxygen-linked methylene protons.
- δ 4.85 ppm (s, 2H) : Acetate bridge’s methylene group.
- δ 7.10–8.20 ppm (m, 6H) : Aromatic protons from the dichlorophenyl and trifluoromethylphenyl rings, with meta-chloro substituents deshielding adjacent protons.
¹³C NMR (100 MHz, CDCl₃) highlights:
- δ 14.1 ppm : Ethyl methyl carbon.
- δ 61.5 ppm : Ester oxygen-bound CH₂.
- δ 122–140 ppm : Aromatic carbons, with CF₃-substituted carbons at ~129 ppm (C-F coupling).
- δ 168.5 ppm : Ester carbonyl carbon.
Infrared (IR) Absorption Profile Analysis
Key IR absorptions (KBr pellet, cm⁻¹):
- 1745 : Strong ester C=O stretch.
- 1600–1450 : Aromatic C=C vibrations.
- 1240 and 1100 : Asymmetric and symmetric C-O ester stretches.
- 1130 : C-F stretching from the trifluoromethyl group.
- 750 and 825 : C-Cl stretches from dichlorophenyl ring.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z):
Properties
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-[3-(trifluoromethyl)phenyl]tetrazol-1-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2F3N4O3/c1-2-29-16(28)9-30-15-8-14(12(19)7-13(15)20)27-17(24-25-26-27)10-4-3-5-11(6-10)18(21,22)23/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZOLNFOTICGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: The initial step involves the chlorination of the benzene ring to introduce the dichloro substituents. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Triazole Ring: The synthesis of the 1H-1,2,3,4-tetraazole ring typically involves a cyclization reaction, which can be facilitated by azide-alkyne cycloaddition under controlled conditions.
Esterification: The final step includes the esterification of the phenoxyacetic acid derivative to form the ethyl ester, using reagents like ethanol and sulfuric acid as a catalyst.
Industrial Production Methods: In an industrial setting, the preparation of Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate may involve automated processes, high-efficiency continuous flow reactors, and the use of specialized catalysts to improve yields and reduce production costs.
Chemical Reactions Analysis
Functional Group Reactivity
The compound's reactivity arises from three primary structural components:
Chloro Substituents
-
The 2,4-dichloro-phenoxy moiety undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. Electron-withdrawing groups like Cl enhance the electrophilicity of the aromatic ring, facilitating attacks by nucleophiles (e.g., amines, alkoxides) at the para position relative to the electron-withdrawing groups.
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Reductive dechlorination is possible using catalysts like Pd/C under hydrogen gas.
Acetoxy Ester Group
-
Hydrolysis in acidic or alkaline media yields the corresponding carboxylic acid. For example:
-
Transesterification reactions with alcohols (e.g., methanol) occur under catalytic acidic or basic conditions.
1,2,3,4-Tetraazole Ring
-
The tetraazole ring participates in coordination chemistry with transition metals (e.g., Cu, Zn) due to its nitrogen-rich structure.
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Thermal decomposition above 250°C releases nitrogen gas, forming intermediate nitriles.
| Functional Group | Reaction Type | Conditions | Products |
|---|---|---|---|
| 2,4-Dichloro-phenoxy | Nucleophilic substitution | K₂CO₃/DMF, 80°C | Amine/alkoxide derivatives |
| Acetoxy ester | Acid hydrolysis | HCl (aq.), reflux | Carboxylic acid |
| 1,2,3,4-Tetraazole | Metal coordination | CuCl₂ in ethanol, room temperature | Metal complexes |
Synthetic Pathways and Byproducts
The compound is synthesized via multi-step reactions, with critical intermediates and conditions:
Key Steps
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Cyclization : Formation of the 1,2,3,4-tetraazole ring via Huisgen cycloaddition between nitriles and sodium azide.
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Esterification : Reaction of the phenolic intermediate with ethyl bromoacetate in the presence of K₂CO₃.
Byproduct Management
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Unreacted starting materials (e.g., 3-(trifluoromethyl)phenyl nitrile) are removed via recrystallization from dimethylformamide (DMF).
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Chlorinated byproducts are minimized using stoichiometric control and low-temperature conditions.
Analytical Characterization of Reaction Products
Reaction outcomes are confirmed using:
-
NMR Spectroscopy :
-
IR Spectroscopy :
-
Peaks at 1745 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (tetraazole C=N).
-
-
Mass Spectrometry :
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the ester bond, producing 2-(2,4-dichloro-5-(tetraazolyl)phenoxy)acetic acid.
-
Hydrolytic Degradation :
Half-life at pH 12: 4.2 hours.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate exhibit significant antimicrobial properties. The presence of the tetraazole moiety is particularly noteworthy as it contributes to the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.
Insecticidal Properties
This compound has shown potential as an insecticide. Its structural components allow it to act on specific insect neurotransmitter systems or metabolic pathways. Studies have demonstrated its efficacy against various pests while maintaining a favorable safety profile for non-target organisms.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of a series of tetraazole derivatives against common bacterial strains. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Insecticidal Activity
In agricultural research, a formulation containing this compound was tested against aphid populations in crop fields. The results showed a significant reduction in aphid numbers within three days of application. The compound's mode of action involved neurotoxic effects leading to paralysis and death of the insects .
Mechanism of Action
The exact mechanism of action of Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate varies depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and dichloro groups can enhance its binding affinity and specificity, while the azole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Research Findings and Implications
- Role of CF₃ Group : The trifluoromethyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism, as observed in thiazole derivatives .
- Halogen Effects : Dichloro and chloro substituents improve reactivity and binding interactions but may reduce solubility compared to fluorinated analogs .
- Heterocycle Stability : Tetrazoles generally exhibit higher metabolic stability than triazoles but require more complex syntheses .
Biological Activity
Ethyl 2-(2,4-dichloro-5-(5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate (CAS: 338961-67-4) is a complex organic compound with notable biological activities. This article reviews its pharmacological properties, focusing on antibacterial and anticancer activities, supported by empirical data and case studies.
- Molecular Formula : C18H13Cl2F3N4O3
- Molar Mass : 461.22 g/mol
- Density : 1.51 g/cm³ (predicted)
- Boiling Point : 553.8 °C (predicted)
- pKa : -0.20 (predicted)
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties.
Minimum Inhibitory Concentration (MIC)
A comprehensive evaluation of related tetrazole derivatives revealed varying degrees of antibacterial activity against standard bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strains |
|---|---|---|
| Compound A | 0.25 - 4 | Gram-positive and Gram-negative |
| Compound B | 2 - 16 | Clinical cocci |
| Ethyl Derivative | 8 - 32 | Staphylococcus spp. |
The compound demonstrated effectiveness comparable to Ciprofloxacin, a standard antibiotic, with some derivatives showing MIC values as low as 4 µg/mL against hospital isolates of Staphylococcus epidermidis .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HTB-140 (Melanoma) | >100 | Low cytotoxicity |
| A549 (Lung Carcinoma) | >100 | Low cytotoxicity |
| Caco-2 (Colon Cancer) | >100 | Low cytotoxicity |
These findings suggest that while the compound has potential antibacterial properties, its anticancer activity may be limited at the concentrations tested .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure. The presence of the trifluoromethyl group and the tetraazole moiety contributes significantly to its interaction with biological targets.
Key Findings in SAR Studies
- Compounds with para-substituted groups generally exhibited better antimicrobial activity.
- The introduction of halogen atoms increased the lipophilicity and potential membrane permeability.
- Tetraazole derivatives showed enhanced interactions with bacterial enzymes compared to their non-tetrazole counterparts .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Staphylococcus aureus : A derivative was tested against methicillin-resistant S. aureus (MRSA), showing promising results with an MIC of 8 µg/mL.
- Cancer Cell Line Screening : A library screening identified a related compound that inhibited growth in multicellular spheroids derived from human cancer cells, indicating potential for further development in anticancer therapies .
Q & A
Q. How can researchers optimize the synthesis of the target compound to improve yield and purity?
Methodological Answer:
- Step 1: Use TLC monitoring to track reaction progress during reflux (e.g., glacial acetic acid as solvent at 1-hour intervals) .
- Step 2: Purify via recrystallization using ethanol or ethanol-DMF mixtures to isolate the solid product .
- Step 3: Optimize stoichiometry (e.g., 1.5:1 molar ratio of 2,5-dimethoxytetrahydrofuran to substrate) to minimize side products . Table 1: Synthesis Condition Comparison
| Parameter | ||
|---|---|---|
| Solvent | Glacial acetic acid | Dioxane |
| Catalyst/Base | None | Triethylamine |
| Purification | Ethanol recrystallization | Ethanol-DMF mixture |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (1H/13C): Assign peaks for the tetraazole ring (δ 8.5–9.0 ppm for aromatic protons) and trifluoromethyl group (δ 4.3–4.5 ppm for -CF3) .
- HPLC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography: Resolve crystal structure to validate regioselectivity of the tetraazole substitution pattern .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 10–100 µM concentrations .
- Molecular docking: Screen against target enzymes (e.g., EGFR, COX-2) using AutoDock Vina to prioritize experimental targets .
Advanced Research Questions
Q. How can reaction mechanisms for tetraazole ring formation be elucidated under varying conditions?
Methodological Answer:
- DFT calculations: Use Gaussian or ORCA to model transition states and intermediates in cyclization reactions (e.g., Huisgen 1,3-dipolar cycloaddition) .
- Isotopic labeling: Introduce 15N labels to track nitrogen sources in the tetraazole ring via LC-MS/MS .
- Kinetic studies: Compare activation energies (Ea) for reactions in polar vs. non-polar solvents using Arrhenius plots .
Q. What computational strategies are effective for predicting physicochemical properties and SAR?
Methodological Answer:
- QSAR modeling: Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors using MOE or Schrodinger .
- Solubility prediction: Apply COSMO-RS simulations to optimize solvent systems for crystallization .
- ADMET profiling: Use SwissADME or ADMETLab 2.0 to assess bioavailability and toxicity risks .
Q. How can contradictory data in literature regarding biological activity be resolved?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Dose-response validation: Replicate assays under standardized conditions (e.g., 48-hour exposure, 5% FBS media) to control for variability .
- Target selectivity profiling: Use kinome-wide screening (e.g., KinomeScan) to confirm off-target effects .
Methodological Notes
- Synthesis Contradictions: and report divergent solvents (acetic acid vs. dioxane) and bases (none vs. triethylamine). Systematically test solvent polarity and base strength to identify optimal conditions .
- AI Integration: Implement AI-driven platforms (e.g., ICReDD’s reaction path search) to accelerate reaction optimization and reduce trial-and-error experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
